(S)-5-benzyl-2-phenyl-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c]
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Overview
Description
(S)-5-benzyl-2-phenyl-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c] is a heterocyclic compound featuring a five-membered ring with two carbon atoms and three nitrogen atoms. This compound belongs to the triazole family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science .
Mechanism of Action
Target of action
1,2,4-Triazoles and their derivatives have been found to interact with a variety of biological targets. For example, some triazoloquinazolines have been found to inhibit PCAF (P300/CBP-associated factor), a protein that plays a role in gene expression and has been implicated in cancer .
Mode of action
The exact mode of action can vary depending on the specific compound and its target. In the case of PCAF inhibitors, these compounds likely bind to the bromodomain of PCAF, preventing it from interacting with acetylated histones and thereby altering gene expression .
Biochemical pathways
The affected pathways would depend on the specific target of the compound. In the case of PCAF, this protein is involved in several pathways related to gene expression and cell growth, so inhibiting it could potentially affect these pathways .
Result of action
The molecular and cellular effects of a compound’s action would depend on its specific target and mode of action. In the case of PCAF inhibitors, these could potentially alter gene expression and cell growth .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-benzyl-2-phenyl-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c] typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of benzyl hydrazine with phenyl isocyanate, followed by cyclization under acidic conditions . Another approach involves the use of microwave irradiation to facilitate the cyclization process, which can significantly reduce reaction times and improve yields .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and high yields. The use of catalysts such as copper or ruthenium can enhance the selectivity and efficiency of the reaction . Additionally, solvent-free conditions or the use of green solvents like water or ethanol are preferred to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
(S)-5-benzyl-2-phenyl-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c] undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens, nucleophiles, solvents like dichloromethane or acetonitrile.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted triazole compounds with various functional groups.
Scientific Research Applications
(S)-5-benzyl-2-phenyl-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c] has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole: Another triazole isomer with similar biological activities but different chemical properties.
1,2,4-Triazole: Shares the same core structure but differs in the arrangement of nitrogen atoms, leading to distinct reactivity and applications.
Uniqueness
(S)-5-benzyl-2-phenyl-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c] is unique due to its specific substitution pattern, which imparts unique biological activities and chemical reactivity. Its ability to form stable complexes with various enzymes and receptors makes it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
(5S)-5-benzyl-2-phenyl-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium;tetrafluoroborate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N3O.BF4/c1-3-7-15(8-4-1)11-17-12-22-13-18-19-21(14-20(17)18)16-9-5-2-6-10-16;2-1(3,4)5/h1-10,14,17H,11-13H2;/q+1;-1/t17-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABHXPJSMRQQAIG-LMOVPXPDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C1C([N+]2=CN(N=C2CO1)C3=CC=CC=C3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-](F)(F)(F)F.C1[C@@H]([N+]2=CN(N=C2CO1)C3=CC=CC=C3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BF4N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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